2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
CAS No.: 898344-15-5
Cat. No.: VC6664075
Molecular Formula: C29H28N2O3
Molecular Weight: 452.554
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898344-15-5 |
|---|---|
| Molecular Formula | C29H28N2O3 |
| Molecular Weight | 452.554 |
| IUPAC Name | 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H28N2O3/c1-4-20-8-13-23(14-9-20)30-27(32)18-31-17-25(28(33)22-11-6-19(3)7-12-22)29(34)24-16-21(5-2)10-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
| Standard InChI Key | NXVGQWVWWRVFTM-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)C(=O)C4=CC=C(C=C4)C |
Introduction
Synthesis
The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide would likely involve:
-
Starting Materials: The synthesis may start with compounds like anilines, aldehydes, and acids.
-
Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is necessary to optimize yield and purity.
-
Characterization Techniques: NMR spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.
Biological Activities
Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.
Research Findings and Potential Applications
While specific research findings on 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide are not available, similar compounds have shown promise in medicinal chemistry. These compounds can be further optimized for improved biological activity.
Data Tables
Given the lack of specific data on 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide, we can consider the properties of similar quinoline derivatives:
| Property | Description |
|---|---|
| Molecular Formula | Typically involves C, H, N, O atoms |
| Physical Properties | Crystalline, soluble in organic solvents |
| Chemical Properties | Participates in hydrogen bonding and π-π interactions |
| Synthesis | Multi-step reactions involving condensation and cyclization |
| Biological Activities | Potential antimicrobial and anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume